molecular formula C16H16N4O2 B7879500 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid

1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid

Cat. No.: B7879500
M. Wt: 296.32 g/mol
InChI Key: BMOZMJQSCRVERU-UHFFFAOYSA-N
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Description

1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyridine, pyrrole, and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves multiple steps, typically starting with the construction of the pyrrolo[1,2-a]pyrazine core. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve optimizing these steps for higher yields and scalability.

Chemical Reactions Analysis

1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives with potential biological activities.

Scientific Research Applications

1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid has been explored for its applications in several fields:

Mechanism of Action

The mechanism of action of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific fusion of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(22)11-5-9-19(10-6-11)15-13-4-2-8-20(13)12-3-1-7-17-14(12)18-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOZMJQSCRVERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=N3)N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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